L-Prolinol

Catalog No.
S776616
CAS No.
23356-96-9
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Prolinol

CAS Number

23356-96-9

Product Name

L-Prolinol

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

HVVNJUAVDAZWCB-YFKPBYRVSA-N

SMILES

C1CC(NC1)CO

Synonyms

(2S)-2-Pyrrolidinemethanol; (+)-2-Pyrrolidinemethanol; (2S)-2-(Hydroxymethyl)pyrrolidine; (2S)-2-Pyrrolidinemethanol; (S)-(+)-2-(Hydroxymethyl)pyrrolidine; L-(+)-2-Pyrrolidinylmethanol; L-(+)-Prolinol; L-2-(Hydroxymethyl)pyrrolidine; L-Prolinol; [(2

Canonical SMILES

C1CC(NC1)CO

Isomeric SMILES

C1C[C@H](NC1)CO

Enzyme Studies: Substrate and Inhibitor

L-Prolinol can act as a substrate for certain enzymes, meaning the enzyme can bind to and modify it. This property allows researchers to study the enzyme activity and specificity by measuring the rate of L-prolinol conversion. Additionally, L-prolinol can act as an inhibitor for other enzymes, meaning it binds to the enzyme and prevents its interaction with the natural substrate. This allows researchers to investigate the enzyme's function and mechanism of action. Source: Procurenet, "3,4-Dehydro-L-proline - Quality Amino Acid for Scientific Research":

Ligand Binding Assays

L-Prolinol can be employed in ligand binding assays to study the interaction between molecules. As a small molecule, it can bind to specific receptors or proteins, allowing researchers to assess the binding affinity and specificity of the interaction. This information is crucial for understanding various biological processes and developing new drugs. Source: Sigma-Aldrich, "N-Methyl-L-Prolinol":

Peptide Synthesis and Protein Structure Analysis

L-Prolinol can be incorporated into peptides during peptide synthesis. This allows researchers to study the impact of L-prolinol on the peptide's structure and function. Additionally, L-prolinol can be used as a probe to investigate the structure and dynamics of proteins. By attaching a fluorescent or isotopic tag to L-prolinol, researchers can monitor its interaction with specific regions of the protein, providing valuable insights into protein folding and function. Source: American Peptide Society, "Peptide Synthesis":

Amide Bond Formation Studies

L-Prolinol can be utilized to study the formation of amide bonds, which are essential for protein structure and function. By incorporating L-prolinol into model systems, researchers can investigate the mechanisms and kinetics of amide bond formation, providing valuable information for understanding protein synthesis and other biological processes. Source: National Institutes of Health, "Chemical Bond": )

L-Prolinol is derived from the naturally occurring amino acid L-proline through a reduction reaction using lithium aluminum hydride (LiAlH4) []. Due to the widespread availability of L-proline in high purity, L-prolinol can also be readily obtained in its enantiomerically pure form (meaning it only contains one specific mirror image of the molecule) []. This property makes L-prolinol particularly useful for creating other molecules with specific chirality, which is crucial in many areas of scientific research, such as drug development [].


Molecular Structure Analysis

L-Prolinol has a five-membered ring structure called a pyrrolidine ring, containing one nitrogen atom and four carbon atoms. The amino group is attached to the carbon atom next to the nitrogen, and the hydroxyl group is bonded to the carbon atom opposite the nitrogen. The key feature of the molecule is the presence of a chiral center, which is the carbon atom bonded to both the amino and hydroxyl groups. This carbon atom has four different substituents, leading to two non-superimposable mirror image structures, the L-enantiomer and the D-enantiomer [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, L-prolinol is synthesized from L-proline through reduction with lithium aluminum hydride [].

L-Proline + LiAlH4 -> L-Prolinol + LiAlO2

Other Relevant Reactions:

Due to its functional groups, L-prolinol can participate in various organic reactions. Here are some examples:

  • Esterification: L-prolinol can react with carboxylic acids to form esters [].
  • Alkylation: The hydroxyl group can be alkylated using suitable reagents [].
  • Protection/Deprotection: The amino group can be protected with protecting groups for selective reactions and then deprotected later [].
Note

Specific reaction conditions and detailed mechanisms for these reactions would require further exploration in organic chemistry literature.


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Soluble in water and many organic solvents [].
  • Stability: Combustible liquid [].
  • pKa (amino group): Data not readily available.

L-Prolinol itself is not typically involved in biological processes. However, its role lies in its ability to act as a chiral scaffold for the synthesis of other molecules with specific biological activities. For instance, L-prolinol derivatives can be used as catalysts in asymmetric reactions, allowing for the production of enantiopure drugs or other biologically active compounds [].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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